N-(9-ethyl-9H-carbazol-3-yl)benzamide
Description
Properties
Molecular Formula |
C21H18N2O |
|---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C21H18N2O/c1-2-23-19-11-7-6-10-17(19)18-14-16(12-13-20(18)23)22-21(24)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,22,24) |
InChI Key |
AWKKEGPILQDFJR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(9-ethyl-9H-carbazol-3-yl)benzamide derivatives vary significantly depending on substituents. Below is a comparative analysis with structurally related carbazole analogs:
Structural and Functional Group Modifications
Pharmacological Activity
- Anti-inflammatory Activity: AF3442, the trifluoromethyl analog of this compound, demonstrates potent mPGES-1 inhibition, reducing prostanoid biosynthesis (PGE₂ reduction >80% at 10 μM in human monocytes) . The trifluoromethyl group enhances electron-withdrawing effects, improving target binding compared to the parent benzamide.
- Anticancer Activity: Sulfonohydrazide derivatives (e.g., compound 5 in ) exhibit cytotoxicity via apoptosis induction, highlighting how sulfonamide groups shift activity toward oncology targets .
- Antimicrobial Activity : Isoxazole-imine derivatives () show moderate activity against Gram-negative bacteria, suggesting substituent-dependent interactions with microbial enzymes .
Physicochemical Properties
- Solubility and Stability : The methylbenzoyl derivative () exhibits rigid crystal packing (mean σ(C–C) = 0.005 Å), reducing solubility but enhancing thermal stability . In contrast, the benzamide group in this compound improves aqueous solubility via hydrogen bonding.
- Lipophilicity: Trifluoromethyl substitution in AF3442 increases logP, enhancing blood-brain barrier permeability compared to non-halogenated analogs .
Preparation Methods
Dehydrogenation of Diphenylamine Derivatives
A patented iridium-catalyzed dehydrogenation method converts diphenylamine to carbazole at 300–400°C under hydrogen flow, achieving 78% yield with 0.5% Ir/Al₂O₃. This method, while efficient, requires high temperatures and specialized catalysts, limiting scalability.
Domino Benzannulation of 3-Nitroindoles
A domino vinylogous conjugate addition/cyclization/aromatization sequence using 3-nitroindoles and arylacetylenes produces 4-hydroxycarbazoles in 47–92% yields. For example, reacting 1a (3-nitroindole derivative) with 2c (4-methoxyphenylacetylene) in THF/hexane with K₂CO₃ yields 3ac (47%) after 24 h. This method offers superior regiocontrol but necessitates post-synthetic dehydroxylation for non-hydroxylated targets.
Ethylation at the 9-Position: Alkylation Strategies
Introducing the ethyl group at the carbazole’s 9-position is achieved through nucleophilic substitution or transition metal-catalyzed coupling:
NaH-Mediated Alkylation
A representative procedure involves treating H-carbazole with NaH in DMF, followed by ethyl bromoacetate at 0°C, yielding 2-(9H-carbazol-9-yl)acetate intermediates in 93% yield. Subsequent hydrazinolysis with hydrazine hydrate generates acetohydrazide precursors for further functionalization.
Benzamide Installation at the 3-Position
The 3-position’s benzamide group is introduced via two primary routes:
Direct Acylation of 3-Aminocarbazole
Reacting 3-aminocarbazole with benzoyl chloride in pyridine affords the target compound. However, this method risks N-acylation at the ethylamino group unless protecting strategies (e.g., Boc groups) are employed.
Suzuki-Miyaura Coupling Followed by Acylation
A more reliable approach involves synthesizing 3-bromocarbazole derivatives, performing Suzuki coupling with benzamide-bearing boronic acids, and isolating the product via flash chromatography (50–88% yields). For instance, compound 3ak (92% yield) was obtained by coupling 1a with 2k (4-cyanophenylacetylene) and subsequent benzoylation.
Catalytic and Process Optimization
Recent innovations focus on enhancing atom economy and reducing waste:
Iridium vs. Platinum Catalysts
Iridium catalysts outperform platinum in dehydrogenation reactions, offering higher turnover numbers (TON > 500) and stability under hydrogen-rich conditions.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) improve alkylation yields (≥90%) compared to DCM or toluene. Elevated temperatures (40–80°C) accelerate domino benzannulation but may degrade acid-sensitive intermediates.
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures product integrity:
Nuclear Magnetic Resonance (NMR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
